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(5-Iodopyridin-3-yl)methanediamine

Cat. No.: B13357315
M. Wt: 247.04 g/mol
InChI Key: FGZRPXDOBNQYMZ-UHFFFAOYSA-N
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Description

The Pyridine (B92270) Core: A Fundamental Heterocyclic System in Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern chemistry. byjus.comvedantu.com Structurally analogous to benzene (B151609), the nitrogen atom imparts a unique set of properties that distinguish it significantly. byjus.comvedantu.com The nitrogen's lone pair of electrons is not delocalized within the aromatic system, which renders pyridine basic and capable of acting as a Lewis base and a ligand in coordination chemistry. lifechempharma.comwikipedia.org This feature is critical for its role in biological systems, as it can participate in hydrogen bonding with receptors, enhancing the pharmacokinetic properties of drug molecules. nih.gov

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in over 7,000 drug molecules. nih.gov Its presence can profoundly impact a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and cell permeability. nih.gov Numerous FDA-approved drugs incorporate the pyridine ring, highlighting its versatility across a wide range of therapeutic areas. nih.govnih.gov Examples include the anti-ulcer medication omeprazole, the anticancer drug imatinib, and the antiviral atazanavir. nih.gov Beyond pharmaceuticals, pyridine and its derivatives are essential as solvents, catalysts, and precursors in the agrochemical and materials science industries. lifechempharma.combiosynce.com

Table 1: Physicochemical Properties of Pyridine
PropertyValue
Chemical FormulaC₅H₅N
AppearanceColorless to yellow liquid
OdorUnpleasant, fish-like
Molar Mass79.10 g/mol
Boiling Point115.2 °C
Basicity (pKa of conjugate acid)5.25
Dipole Moment2.2 D

Methanediamine (B1196670) Derivatives: Versatile Building Blocks in Organic Synthesis

Methanediamine, with the chemical formula CH₂(NH₂)₂, is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom. wikipedia.org While the parent compound exists only transiently in solution, its more stable salt forms, such as the dihydrochloride (B599025), have been utilized in chemical synthesis for over a century. wikipedia.org

Methanediamine and its derivatives are valuable as one-carbon (C1) building blocks in organic synthesis. The two amine groups provide reactive sites for the construction of more complex molecules. They can act as intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. ontosight.ai For instance, they can be used to synthesize primary amides from amino acids and are precursors to various heterocyclic compounds. wikipedia.org The ability of the N-C-N moiety to act as a precursor in the abiotic synthesis of nucleobases also points to its fundamental importance in prebiotic chemistry. wikipedia.org Substituted methanediamines are employed in catalysis, as ligands for transition metal complexes, and in materials science for preparing polymers with specific thermal and mechanical properties. ontosight.ai

Table 2: Properties of Methanediamine
PropertyValue
Chemical FormulaCH₆N₂
Molar Mass46.073 g·mol−1
Common FormExists transiently in solution; used as hydrochloride salt
Key FeatureSimplest geminal diamine
Role in SynthesisVersatile C1 building block

Halogenated Pyridines: Strategic Intermediates and Functional Motifs

The introduction of halogen atoms onto the pyridine ring is a key strategy for creating versatile synthetic intermediates. Halopyridines are crucial building blocks for pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond serves as a reactive site for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.govnih.gov

These reactions are cornerstones of modern drug discovery, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The identity of the halogen is critical, with the reactivity generally following the trend I > Br > Cl. nih.gov The carbon-iodine bond is the most reactive, making iodinated pyridines particularly valuable for introducing molecular diversity. By carefully selecting the coupling partners, chemists can rapidly generate libraries of novel compounds for biological screening. nih.gov This approach was instrumental in the development of numerous drugs, including the kinase inhibitor abemaciclib. nih.gov The site-selective functionalization of polyhalogenated pyridines further expands the synthetic utility, enabling the construction of highly complex and precisely substituted molecules. nih.gov

Defining the Research Context of (5-Iodopyridin-3-yl)methanediamine

While specific research on this compound is not widely documented, its molecular structure allows for a clear definition of its potential research context. This compound is a trifunctional building block, poised for a variety of synthetic applications.

The 5-Iodo Substituent: This is the most synthetically active site for cross-coupling reactions. The reactive C-I bond makes it an ideal substrate for introducing a vast array of chemical groups (aryl, heteroaryl, alkyl, etc.) via palladium-catalyzed methods. This is a primary strategy for structure-activity relationship (SAR) studies in drug discovery, where modifying this position could fine-tune the biological activity of the resulting molecules. nih.gov

The Pyridine Ring: This core provides the foundational "privileged" scaffold, likely to impart favorable pharmacokinetic properties and provide key interactions (e.g., hydrogen bonding via the ring nitrogen) with biological targets. nih.govnih.gov

The Methanediamine Moiety: Located at the 3-position, this group offers two nucleophilic nitrogen atoms. These can be functionalized to build larger, more complex structures, create bidentate ligands for metal chelation, or be incorporated into larger heterocyclic systems. The diamine can also serve as a linker to attach the pyridine scaffold to other molecules or solid supports.

Therefore, this compound is best understood as a versatile intermediate designed for combinatorial chemistry and library synthesis. Its primary utility would be in research programs aimed at discovering new bioactive compounds. A typical workflow would involve a cross-coupling reaction at the 5-position to install a desired group, followed by or preceded by functionalization of the methanediamine moiety to generate a diverse library of compounds for screening against a specific biological target.

Table 3: Calculated Properties of this compound
PropertyValue
Chemical FormulaC₆H₈IN₃
Molecular Weight249.05 g/mol
Key Functional GroupsPyridine, Iodine, Methanediamine
Predicted RoleTrifunctional synthetic intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6IN3 B13357315 (5-Iodopyridin-3-yl)methanediamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6IN3

Molecular Weight

247.04 g/mol

IUPAC Name

5-iodopyridine-3-carboximidamide

InChI

InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)

InChI Key

FGZRPXDOBNQYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)C(=N)N

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Iodopyridin 3 Yl Methanediamine

Approaches to the 5-Iodopyridine Substructure

Constructing the 5-iodopyridine backbone is the initial critical phase. This can be accomplished either by direct iodination of a pre-functionalized pyridine (B92270) or by building the pyridine ring with the iodine atom already in place.

Regioselective Iodination of Pyridine Systems

Direct iodination of pyridine is often challenging due to the heterocycle's electron-deficient nature, which deactivates it towards electrophilic substitution. However, the presence of activating groups can facilitate this reaction. For a precursor like 3-substituted pyridine, iodination typically occurs at the C5 position, which is the most electron-rich and sterically accessible site.

Recent advancements have focused on radical-based C-H iodination protocols. One such method employs K₂S₂O₈ and a manganese or cerium salt, which has shown success in the iodination of various nitrogen-containing heterocyles, including pyridines, at the C3 and C5 positions. rsc.org Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This method allows for the highly regioselective halogenation of pyridines at the 3-position, which could be adapted for a precursor that is later functionalized at the 5-position. nih.govchemrxiv.org

For a substrate such as 2-amino-5-fluoropyridine, direct iodination at the 3-position has been achieved using iodine and silver sulfate (B86663) in ethanol. This highlights how existing substituents direct the position of incoming electrophiles. A similar strategy could be envisioned for a 3-substituted pyridine to yield the 5-iodo derivative.

Table 1: Selected Methods for Regioselective Iodination of Pyridine Derivatives
Starting MaterialReagents and ConditionsPosition of IodinationYieldReference
QuinolineK₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O, DCE, 130 °CC340% rsc.org
PyridineTf₂O, HNBn₂, Collidine; then NISC3- nih.gov
2-AminopyridineNBS, Acetone, 10 °C; then I₂, KIO₃, H₂SO₄C5 (Bromination), C3 (Iodination)73.7% (Iodination step) ijssst.info

Cross-Coupling Strategies with Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, offering versatile pathways to substituted pyridines from readily available halogenated precursors.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is highly effective for creating C-C bonds. A dihalogenated pyridine, such as 3,5-dibromopyridine (B18299) or 3,5-dichloropyridine, could serve as a starting point. A selective Suzuki-Miyaura coupling could be performed at one of the halogenated positions, followed by a halogen exchange (e.g., Finkelstein reaction) or another coupling reaction at the second position to introduce the iodine. The Finkelstein reaction, a classic halogen exchange, can be achieved using sodium iodide and a copper(I) iodide catalyst to convert a bromo- or chloropyridine to the corresponding iodopyridine. chemicalbook.com

The Heck reaction couples an unsaturated halide with an alkene, while the Stille coupling utilizes an organotin compound. These methods can introduce various side chains onto the pyridine ring. For instance, starting with a 3,5-dihalopyridine, a Heck or Stille reaction could be used to install a functional group at the 3-position that can later be converted to the methanediamine (B1196670) moiety. The remaining halide at the 5-position could then be converted to iodide if it is not already iodine.

Table 2: Comparison of Cross-Coupling Strategies for Pyridine Functionalization
ReactionCoupling PartnersKey FeaturesPotential Application
Suzuki-MiyauraOrganoboron compound + Organic halideMild conditions, high tolerance of functional groups, commercially available reagents.Introduction of a carbon-based substituent at C3 of a 5-halopyridine.
HeckAlkene + Organic halideForms C-C bonds by adding a vinyl or aryl group.Introduction of a vinyl group at C3, which can be further functionalized.
StilleOrganotin compound + Organic halideEffective for a wide range of substrates, but tin reagents are toxic.Versatile introduction of various organic groups when other methods fail.

Nucleophilic Substitution Pathways on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom. Halides at the 2- and 4-positions are particularly susceptible to displacement. While halides at the 3- and 5-positions are less reactive, substitution can be promoted by the presence of strongly electron-withdrawing groups or by using highly reactive nucleophiles. However, for the synthesis of (5-Iodopyridin-3-yl)methanediamine, SNAr is more likely to be a competing or side reaction rather than the primary method for introducing the iodo group, which is itself a good leaving group.

Formation of the Methanediamine Moiety and its Coupling to the Pyridine Ring

The methanediamine group (-CH(NH₂)₂) is a geminal diamine, a class of compounds that are often unstable and exist as transient intermediates or as their salts. pnas.orgwikipedia.org Therefore, its synthesis is typically approached by creating a stable precursor on the pyridine ring, which is then converted to the diamine in a final step.

A highly plausible synthetic route starts from 5-iodo-pyridine-3-carbaldehyde (B1323148). sigmaaldrich.comsigmaaldrich.com This aldehyde can be synthesized and is commercially available. The aldehyde group provides a direct handle for conversion into the methanediamine moiety. One established method for this transformation is the reaction of an aldehyde with an amine source, such as ammonia (B1221849) or its derivatives, often under conditions that favor the formation of an imine followed by reductive amination or direct addition of a second amine equivalent. For instance, aldehydes can react with hexamethyldisilazane (B44280) (HMDS) in the presence of a Lewis acid like ZnCl₂ to form N,N'-disubstituted methanediamines. oup.com A similar reaction with ammonia under controlled conditions could potentially yield the parent methanediamine.

Another common precursor is a nitrile group. 5-Iodopyridine-3-carbonitrile can be reduced to the corresponding primary amine, (5-iodopyridin-3-yl)methanamine. The reduction of nitriles to primary amines is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org While this provides a single amino group, further elaboration to a diamine is non-trivial.

A more direct approach from the aldehyde involves a reaction sequence that builds the diamine structure. The aldehyde could first be converted to an oxime, which is then reduced to the primary amine. Alternatively, direct reductive amination with ammonia would yield the primary amine. The conversion of this primary amine to the geminal diamine is the most challenging step and is not well-documented for this specific system.

Given the instability of free methanediamine, it is often prepared and used in situ or isolated as a more stable salt, such as the dihydrochloride (B599025). pnas.orgwikipedia.org Therefore, the final step in the synthesis of this compound would likely involve the reaction of 5-iodo-pyridine-3-carbaldehyde with a protected form of ammonia or with ammonia under conditions that lead to the formation of the methanediamine dihydrochloride salt directly upon workup with HCl.

Total Synthesis Considerations for this compound

Linear Synthetic Approaches

The synthesis of this compound can be strategically achieved through linear synthetic routes, which involve the sequential modification of a readily available starting material. A key precursor in this approach is 5-iodopyridine-3-carbaldehyde, a commercially available compound that provides the core structure of the target molecule. The primary transformation in this linear sequence is the introduction of the methanediamine functionality at the 3-position of the pyridine ring.

A prominent and efficient method for this conversion is reductive amination. This well-established reaction in organic chemistry allows for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, the aldehyde group of 5-iodopyridine-3-carbaldehyde serves as the electrophilic site for nucleophilic attack by an ammonia equivalent, followed by reduction of the resulting imine intermediate to the desired diamine.

A plausible and effective linear synthesis commences with 5-iodopyridine-3-carbaldehyde. The aldehyde is subjected to reductive amination conditions, typically involving a source of ammonia and a suitable reducing agent. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild reaction conditions. The reaction is generally carried out in a suitable solvent, such as methanol, which can also serve to facilitate the formation of the intermediate imine. To drive the reaction towards the desired product and to catalyze the imine formation, an acid catalyst is often utilized. The subsequent in-situ reduction of the imine furnishes the target this compound. This direct approach from a commercially available starting material represents an efficient and practical linear pathway to the desired compound.

A detailed representation of this synthetic methodology is presented below:

Reaction Scheme:

Generated code

Figure 1: Proposed linear synthesis of this compound from 5-iodopyridine-3-carbaldehyde via reductive amination.

The following table outlines hypothetical, yet chemically reasonable, parameters for the reductive amination of 5-iodopyridine-3-carbaldehyde, based on established literature for similar transformations.

Interactive Data Table: Hypothetical Parameters for the Reductive Amination of 5-Iodopyridine-3-carbaldehyde

ParameterValueDetails
Starting Material 5-Iodopyridine-3-carbaldehydeCommercially available key precursor.
Nitrogen Source Ammonia (in Methanol)Acts as the nucleophile to form the imine intermediate.
Reducing Agent Sodium Borohydride (NaBH₄)A selective reducing agent for the imine reduction step.
Catalyst Acetic Acid (catalytic amount)Facilitates the formation of the imine intermediate.
Solvent Methanol (MeOH)A common solvent for reductive amination reactions.
Temperature 0 °C to Room TemperatureInitial cooling for the addition of reagents, followed by reaction at ambient temperature.
Reaction Time 12-24 hoursTypical duration for reductive amination reactions to ensure complete conversion.
Work-up Aqueous work-up with subsequent extractionTo isolate the crude product from the reaction mixture.
Purification Column ChromatographyTo obtain the pure this compound.

Chemical Reactivity and Transformation Pathways of 5 Iodopyridin 3 Yl Methanediamine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This fundamental property governs its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene (B151609), resembling nitrobenzene (B124822) in its reactivity. The nitrogen atom strongly withdraws electron density, making reactions require harsh conditions. When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. For (5-Iodopyridin-3-yl)methanediamine, both the 3- and 5-positions are already substituted. The iodine atom acts as a deactivating group, while the methanediamine (B1196670) moiety is expected to be electron-donating, but its instability complicates its directing effect. Further electrophilic substitution on this ring would be exceptionally difficult and is not a common transformation pathway.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-positions. In these cases, the negative charge of the Meisenheimer-like intermediate can be effectively stabilized by the ring nitrogen. In this compound, the iodine atom is a potential leaving group, but its position at C-5 is not activated for SNAr, as the negative charge from nucleophilic attack cannot be delocalized onto the nitrogen. Therefore, direct displacement of the iodine by a nucleophile via a standard SNAr mechanism is unlikely. Reactions like the Chichibabin amination, which can occur on unsubstituted pyridines with strong nucleophiles like sodium amide, typically proceed at the 2-position and are not relevant here.

The iodine atom is the primary site for organometallic transformations on the pyridine ring. Halogen-metal exchange is a common and synthetically useful reaction for iodinated aromatics and heterocycles. Treatment of this compound with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) at low temperatures, would be expected to result in rapid iodine-lithium exchange. This would generate a highly reactive pyridin-5-yl lithium species. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 5-position.

The pyridine nitrogen itself can act as a directing group in metalation reactions, typically guiding lithiation to the ortho position (C-2 or C-6). However, in the presence of the much more reactive iodo substituent, halogen-metal exchange is the overwhelmingly favored pathway. Another potential reaction is reductive dehalogenation, which can be achieved using various methods, including catalytic hydrogenation or electrochemically with palladium-based systems.

Table 1: Representative Organometallic Reactions on Iodopyridine Scaffolds

Iodopyridine SubstrateReagent(s)Reaction TypeProductReference
2-Bromo-5-iodopyridine1. i-PrMgCl·LiCl 2. Electrophile (E+)Halogen-Metal Exchange (Iodine selective)2-Bromo-5-E-pyridineGeneral Principle
4-IodopyridineH2, Pd/CCatalytic HydrodeiodinationPyridine
Aryl Iodide1. n-BuLi 2. CO2Halogen-Metal Exchange & CarboxylationAryl Carboxylic AcidGeneral Principle
Aryl IodideAlkene, Pd(OAc)2, PPh3, BaseHeck CouplingStyrenyl DerivativeGeneral Principle

Reactivity of the Methanediamine Functional Group

The (diaminomethyl) group is a type of N,N-aminal. Aminals are generally considered unstable functional groups, and their chemistry is dominated by their tendency to hydrolyze and their reactions with nucleophiles and electrophiles at different sites.

The most critical aspect of the methanediamine group's reactivity is its equilibrium with the parent aldehyde and amine. In the presence of water or other protic solvents, particularly under acidic or basic catalysis, the aminal is expected to readily hydrolyze. This reversible reaction breaks the C-N bonds, yielding 5-iodopyridine-3-carbaldehyde and ammonia (B1221849).

Equilibrium Reaction: (5-Iodopyridin-3-yl)CH(NH2)2 + H2O ⇌ 5-Iodopyridine-3-carbaldehyde + 2 NH3

This equilibrium means that many reactions involving this compound may, in fact, be reactions of the aldehyde precursor present in small concentrations. The stability of the aminal can be enhanced in aprotic, anhydrous conditions.

The two primary amine nitrogens possess lone pairs of electrons, making them both basic and nucleophilic. They can undergo reactions typical of primary amines:

Salt Formation: Reaction with acids will protonate the nitrogen atoms to form ammonium (B1175870) salts.

Acylation: Treatment with acylating agents like acid chlorides or anhydrides would lead to the formation of amides. It is possible to achieve mono- or di-acylation.

Alkylation: Reaction with alkyl halides could lead to a mixture of mono-, di-, tri-, and even quaternary ammonium salts, though such reactions can be difficult to control.

Imine/Enamine Formation: While the aminal itself is a product of an aldehyde and amine, its constituent amines could potentially react with other carbonyl compounds, though this is complicated by the aminal's inherent instability.

The central methylene (B1212753) carbon of the aminal is bonded to two nitrogen atoms and is analogous to the carbonyl carbon of an aldehyde in its hydrated or hemiacetal form. It is electrophilic and serves as a site for nucleophilic attack. Attack by a nucleophile can displace one or both of the amine groups.

Hydrolysis: As mentioned, water acts as a nucleophile to initiate the cleavage back to the aldehyde.

Transamination/Aminal Exchange: Reaction with a different primary or secondary amine can lead to the displacement of ammonia and the formation of a new, potentially more stable, aminal.

Reaction with Carbon Nucleophiles: Strong carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, could potentially attack the central carbon, though this would compete with reactions at the pyridine ring (halogen-metal exchange).

Table 2: General Reactivity of the Methanediamine Group

Reactive SiteReagent TypeExample Reagent(s)TransformationProduct Type
Amine Nitrogen (N-H)Acylating AgentAcetyl ChlorideN-AcylationAmide / Diamide
Amine Nitrogen (N-H)AcidHClProtonationAmmonium Salt
Central Carbon (C-N)Protic NucleophileH2O / H+HydrolysisAldehyde + Amine
Central Carbon (C-N)Amine NucleophileR2NHAminal ExchangeNew Aminal

Influence of the Iodine Substituent on Reactivity

The iodine atom at the 5-position of the pyridine ring is a pivotal functional group that dictates the synthetic utility of this compound. Its influence can be understood through two primary lenses: its exceptional ability to function as a leaving group in transition-metal-catalyzed cross-coupling reactions and its electronic impact on the pyridine ring's reactivity.

The carbon-iodine bond in aryl iodides is the weakest among the common halogens (I, Br, Cl, F), making iodide an excellent leaving group in a variety of catalytic cycles. libretexts.org This characteristic is central to the synthetic transformations of this compound, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring. The general reactivity trend for halogens in such reactions is I > Br > Cl > F. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for Suzuki-Miyaura coupling, reacting with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. organic-chemistry.orgresearchgate.net

Fictional Representative Data for Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 92
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 88
3 Thiophen-2-ylboronic acid Pd(OAc)₂/SPhos K₃PO₄ THF 85

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The iodo-substituent in this compound makes it a highly suitable electrophile for Sonogashira coupling, enabling the introduction of various alkynyl moieties. The reactivity of the halide in Sonogashira coupling follows the order I > Br >> Cl. wikipedia.org

Fictional Representative Data for Sonogashira Coupling of this compound

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 95
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Piperidine DMF 91
3 Propargyl alcohol Pd(OAc)₂/Xantphos CuI DIPA Toluene 87

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org The high reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. nih.govacs.org This reaction is particularly useful for synthesizing more complex diamine structures or for introducing nitrogen-based heterocycles. The general reactivity trend for the halide is I > Br > Cl. researchgate.net

Fictional Representative Data for Buchwald-Hartwig Amination of this compound

Entry Amine Catalyst Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ BINAP NaOtBu Toluene 93
2 Aniline Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 86
3 Benzylamine PdCl₂(dppf) RuPhos K₃PO₄ THF 89

The iodine substituent exerts a significant electronic influence on the pyridine ring, which modulates its reactivity. Halogens are generally considered to be deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I). However, they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect).

In the context of the pyridine ring, which is already electron-deficient due to the electronegative nitrogen atom, the inductive effect of the iodine atom further deactivates the ring towards electrophilic attack. nih.gov Conversely, this electron-withdrawing nature enhances the electrophilicity of the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). nih.gov This makes the ring more susceptible to nucleophilic aromatic substitution (SNA_r), should the conditions be suitable and other activating groups be present.

The presence of the iodine atom can also influence the acidity of protons on the pyridine ring and the basicity of the ring nitrogen. The electron-withdrawing nature of iodine is expected to decrease the pKa of the pyridinium (B92312) ion, making the pyridine nitrogen less basic. ias.ac.inrsc.org

The electronic properties of the pyridine ring can be subtly tuned by the nature and position of substituents. nih.govrsc.org In this compound, the interplay between the electron-withdrawing iodine at the 5-position and the electron-donating aminomethyl group at the 3-position creates a unique electronic environment that can influence site-selectivity in various reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for elucidating the connectivity and spatial arrangement of atoms within a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete assignment of proton and carbon signals for (5-Iodopyridin-3-yl)methanediamine.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring and the methanediamine (B1196670) group. The aromatic region would feature signals for the protons at the C2, C4, and C6 positions of the pyridine ring. Due to the substitution pattern, these protons would appear as distinct multiplets. The proton at the C2 position would likely be the most downfield, influenced by the adjacent nitrogen atom. The chemical shift of the single proton on the methanediamine carbon (-CH(NH₂)₂) would be highly dependent on the solvent and concentration, appearing as a triplet due to coupling with the two equivalent protons of each amine group. The amine protons (-NH₂) themselves would likely appear as a broad singlet, with a chemical shift that is also highly variable.

Hypothetical ¹H NMR Data Table

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine)8.5 - 8.7d~2.0
H-6 (Pyridine)8.4 - 8.6d~2.0
H-4 (Pyridine)7.9 - 8.1t~2.0
CH (Methanediamine)5.0 - 5.5t~6.0
NH₂ (Methanediamine)2.0 - 4.0br s-

Note: This table is a hypothetical representation based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated. Three signals would correspond to the carbon atoms of the pyridine ring (C2, C4, C6), one for the iodine-substituted carbon (C5), one for the carbon bearing the methanediamine group (C3), and a final signal for the methanediamine carbon itself (-CH(NH₂)₂). The carbon atom directly attached to the highly electronegative iodine (C5) would exhibit a characteristic chemical shift.

Hypothetical ¹³C NMR Data Table

Carbon AssignmentChemical Shift (δ, ppm)
C2 (Pyridine)150 - 155
C6 (Pyridine)148 - 152
C4 (Pyridine)140 - 145
C3 (Pyridine)135 - 140
C5 (Pyridine)95 - 105
CH (Methanediamine)60 - 70

Note: This table is a hypothetical representation based on known chemical shift ranges and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H4 proton and the H2/H6 protons of the pyridine ring, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H2 with C2, H4 with C4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations. It would show correlations from the methanediamine proton (-CH) to the C3 and C4 carbons of the pyridine ring, and from the H2 and H4 protons to the methanediamine carbon, thus confirming the attachment of the -CH(NH₂)₂ group to the C3 position.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₆H₈IN₃), the expected exact mass would be a key value to confirm in a high-resolution mass spectrum (HRMS). The presence of the characteristic isotopic pattern of iodine would also be a clear indicator.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of an amine group (-NH₂) or ammonia (B1221849) (-NH₃), followed by the cleavage of the bond between the pyridine ring and the methanediamine moiety. The fragmentation of the pyridine ring itself would also produce characteristic ions.

Hypothetical Mass Spectrometry Data

m/z ValueProposed Fragment Identity
249.98[M]⁺ (Molecular Ion)
233.98[M - NH₂]⁺
232.97[M - NH₃]⁺
219.96[M - CH(NH₂)₂]⁺ (5-Iodopyridinyl cation)
127.00[I]⁺

Note: This table represents plausible fragmentation patterns. The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding precise data on bond lengths, bond angles, and torsional angles.

Molecular Geometry and Bond Parameters

X-ray analysis would confirm the planar geometry of the pyridine ring and the tetrahedral geometry around the central carbon of the methanediamine group. It would provide precise measurements of all bond lengths, including the C-I, C-N (pyridine), C-C (ring-substituent), and C-N (amine) bonds. The bond angles within the pyridine ring and involving the substituent would be accurately determined. Furthermore, the analysis would reveal the conformation of the methanediamine group relative to the pyridine ring and detail the intermolecular interactions, such as hydrogen bonding between the amine groups and the pyridine nitrogen atoms of adjacent molecules, which dictate the supramolecular architecture in the solid state.

Hypothetical Bond Parameter Data Table

BondBond Length (Å)Bond/Torsion AngleAngle (°)
C-I~2.10C4-C5-C6~118
C3-C(methane)~1.51C2-C3-C4~119
C(methane)-N(amine)~1.47N-C-N (methanediamine)~110
C4-C3-C(methane)-NTorsion angle

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be a dense arrangement, primarily dictated by a combination of hydrogen bonds, halogen bonds, and van der Waals forces. The methanediamine group (-CH(NH2)2) provides strong hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor.

A significant contributing factor to the crystal packing would be halogen bonding, a non-covalent interaction where the electrophilic region on the iodine atom, known as the σ-hole, interacts with a nucleophilic species. In this case, the pyridine nitrogen of a neighboring molecule is a likely halogen bond acceptor. The strength and directionality of this N···I halogen bond would play a crucial role in the orientation of the molecules within the crystal lattice. Studies on adducts of pyridine with diiodine have demonstrated the formation of such halogen bonds, with N—I distances significantly shorter than the sum of their van der Waals radii. nih.govnih.gov

Hydrogen Bonding Networks within Crystalline Structures

The methanediamine group is the primary driver of hydrogen bonding in this compound, with its two primary amine functionalities providing a total of four hydrogen bond donors (N-H). These can interact with the nitrogen atom of the pyridine ring, which acts as a hydrogen bond acceptor. This interaction is a common feature in the crystal structures of aminopyridines. researchgate.net

The formation of an extensive hydrogen-bonding network is highly probable. This network could manifest in various motifs, such as chains, sheets, or more complex three-dimensional architectures. For instance, intermolecular N-H···N hydrogen bonds could link molecules head-to-tail, forming one-dimensional chains. These chains could then be further interconnected by other hydrogen bonds, potentially involving the iodine atom as a weak hydrogen bond acceptor, or through the aforementioned halogen bonds and π-π stacking.

The presence of multiple hydrogen bond donors and acceptors within the same molecule allows for the formation of intricate and robust networks. The specific geometry and connectivity of this network would be a defining feature of the crystal structure, significantly influencing the compound's physical properties. The ability of aminomethylpyridines to form hydrogen bonds with anions in complexes further illustrates the potent role of the amino group in establishing such networks. researchgate.net

It is important to note that this discussion is based on the known behavior of the functional groups present in this compound. Definitive characterization of its intermolecular interactions and crystal packing awaits experimental determination through single-crystal X-ray diffraction analysis.

Computational and Theoretical Studies on 5 Iodopyridin 3 Yl Methanediamine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds within (5-Iodopyridin-3-yl)methanediamine would be fundamentally investigated using a combination of Density Functional Theory (DFT) and Molecular Orbital (MO) Theory.

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining the ground-state electronic structure, electron density distribution, and electrostatic potential. A typical approach would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p) for C, H, N and a larger basis set with effective core potentials for iodine).

These calculations would yield crucial information such as the distribution of electron density, highlighting the electronegative character of the nitrogen and iodine atoms and the resulting molecular dipole moment. The electrostatic potential surface would visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. For instance, studies on similar heterocyclic compounds have successfully used DFT to evaluate reactivity and electrostatic surface potentials. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine (B92270)

PropertyCalculated Value
Dipole Moment (Debye)2.5 D
HOMO Energy (eV)-6.2 eV
LUMO Energy (eV)-1.5 eV
HOMO-LUMO Gap (eV)4.7 eV

Note: This data is illustrative and based on typical values for similar aromatic amines.

Molecular Orbital Theory Approaches

Molecular Orbital (MO) theory provides a detailed picture of bonding by considering the combination of atomic orbitals to form molecular orbitals that span the entire molecule. unizin.org When atomic orbitals combine, they can do so constructively to form lower-energy bonding molecular orbitals or destructively to form higher-energy antibonding molecular orbitals. youtube.com The resulting molecular orbitals are filled with electrons according to their energy levels. unizin.org

For this compound, an MO analysis would reveal the nature of the π-system in the pyridine ring and the sigma bonds involving the methanediamine (B1196670) substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The presence of unpaired electrons in molecular orbitals leads to paramagnetism, where the substance is attracted to a magnetic field. youtube.com Conversely, if all electrons are paired, the substance is diamagnetic and is weakly repelled by a magnetic field. youtube.comyoutube.com MO theory can successfully predict these magnetic properties. youtube.com

Conformational Analysis and Energy Minima

The methanediamine group attached to the pyridine ring can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods, particularly DFT, would be used to perform a systematic search of the conformational space. This typically involves rotating the single bonds connecting the methanediamine group to the pyridine ring and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) conformations and the energy barriers between them. Studies on other substituted pyridazine (B1198779) and pentadiene derivatives have successfully used these methods to identify stable rotamers and conformers. researchgate.netmdpi.com

Table 2: Illustrative Conformational Energy Data

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
A01.5
B600.0
C1202.0
D1801.2

Note: This table represents hypothetical data for the rotation around the C-C bond between the pyridine ring and the methanediamine group.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate various potential reactions, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the amino groups.

To study a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. Transition state theory is then employed to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. The intrinsic reaction coordinate (IRC) would be calculated to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Such comparisons have been effectively used in the structural determination of complex heterocyclic systems. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated. These calculations help in assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

The comparison of computationally predicted spectra with experimental data serves as a crucial validation of both the computational model and the experimental structural assignment.

Applications in Functional Materials and Supramolecular Systems

Development of Pyridine-Methanediamine Based Ligands for Coordination Chemistry

The pyridine (B92270) nitrogen and the two amino groups of the methanediamine (B1196670) moiety in (5-Iodopyridin-3-yl)methanediamine provide multiple coordination sites for metal ions. This makes it an excellent candidate for the development of novel ligands in coordination chemistry. researchgate.netwikipedia.org The tridentate nature of this ligand can be exploited to form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the metal ion and the substituents on the pyridine ring. For instance, the electron-withdrawing or -donating nature of a substituent at the 5-position can influence the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. nih.gov The coordination chemistry of 3,5-disubstituted pyridine ligands has been explored, leading to the formation of coordination polymers with interesting structural motifs. iucr.orgnih.govclarku.edu

Below is a table illustrating the potential coordination modes of this compound with different metal ions.

Metal IonPotential Coordination GeometryPotential Applications
Cu(II)Distorted octahedral or square pyramidalCatalysis, magnetic materials
Pd(II)Square planarCross-coupling catalysis
Fe(III)OctahedralBioinorganic chemistry, catalysis
Zn(II)Tetrahedral or octahedralLuminescent materials, sensors

Supramolecular Assemblies and Host-Guest Chemistry

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it a valuable component for the construction of supramolecular assemblies and for applications in host-guest chemistry. researchgate.netnih.gov

The two primary amine groups of the methanediamine moiety are excellent hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. This combination allows for the formation of robust and directional hydrogen bonding networks, leading to the self-assembly of well-defined supramolecular structures. The principles of self-assembly are guided by the number and geometry of the interacting sites. researchgate.nettcu.eduacs.org The presence of the iodine atom can also influence the packing of the molecules in the solid state through halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. researchgate.netacs.orgnih.govmdpi.commdpi.com The interplay of hydrogen and halogen bonding can lead to the formation of complex and predictable supramolecular architectures. nih.gov

When combined with metal ions, this compound can act as a linker to form coordination polymers and metal-organic frameworks (MOFs). d-nb.inforsc.orgresearchgate.net The directional nature of the coordination bonds, coupled with the potential for intermolecular interactions, allows for the construction of one-, two-, or three-dimensional networks with porous structures. The introduction of pyridine-based ligands has been shown to influence the structure and properties of MOFs, in some cases leading to structural reconfiguration from 3D to 2D architectures with enhanced catalytic activity. rsc.org The iodine substituent on the pyridine ring could be further functionalized post-synthesis to introduce additional functionalities within the pores of the MOF.

The table below outlines the key components and potential topologies of MOFs derived from this compound.

Metal NodeThis compound RolePotential TopologyPotential Application
Zn(II) clusterTridentate linkerpcu, sqlGas storage, sensing
Cu(II) paddlewheelBridging ligandnbo, fcuCatalysis, separation
Zr(IV) clusterModulator/linkerfcu, bcuHigh stability applications

The well-defined cavities and functional surfaces of supramolecular assemblies and MOFs derived from this compound can be utilized for molecular recognition and separation. The size and shape of the cavities can be tailored by the choice of the metal ion and the length of the organic linker. The iodine atom and the amine groups can provide specific binding sites for guest molecules through halogen and hydrogen bonding. This "host-guest" chemistry can be exploited for the selective capture and separation of small molecules and ions. rsc.org The principles of molecular recognition in uradinyl-functionalized stable radicals binding to complementary amidopyridines demonstrate the potential for specific interactions. nih.gov

Catalytic Applications of Pyridine-Methanediamine Systems

Metal complexes incorporating pyridine-methanediamine based ligands are promising candidates for catalysis. The electronic and steric environment around the metal center can be precisely controlled by modifying the ligand structure, which in turn can influence the catalytic activity and selectivity. The introduction of an iodine atom offers a handle for further functionalization, potentially leading to the development of bifunctional or supported catalysts.

The catalytic activity of palladium complexes with pyridine ligands in cross-coupling reactions has been well-established, with the electronic properties of the pyridine substituents playing a crucial role. nih.gov Similarly, iron and copper complexes with pyridine-containing ligands have shown catalytic activity in a range of reactions, including oxidation and C-C bond formation. tcu.edunih.govnih.gov The catalytic activity of iodine-based systems in reactions such as the cycloaddition of CO2 to epoxides has also been reported, suggesting the potential for the iodine atom in this compound to participate in catalysis. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.